molecular formula C14H20O2S B8078042 4-(2-Propan-2-yloxyphenyl)thian-4-ol

4-(2-Propan-2-yloxyphenyl)thian-4-ol

Cat. No.: B8078042
M. Wt: 252.37 g/mol
InChI Key: WALUXMBCBVVLRU-UHFFFAOYSA-N
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Description

4-(2-Propan-2-yloxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane ring (a six-membered saturated ring with one sulfur atom) substituted with a hydroxyl group (-OH) at the 4-position. Attached to the same carbon (position 4 of the thiane ring) is a phenyl group bearing a propan-2-yloxy (isopropyl ether) substituent at its ortho (2-) position.

Properties

IUPAC Name

4-(2-propan-2-yloxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2S/c1-11(2)16-13-6-4-3-5-12(13)14(15)7-9-17-10-8-14/h3-6,11,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALUXMBCBVVLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the desired compound.

    Industrial Production: Large-scale production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Propan-2-yloxyphenyl)thian-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Propan-2-yloxyphenyl)thian-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in biological processes.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is structurally analogous to 4-(4-Bromophenyl)thian-4-ol (CAS: 1781352-43-9) , differing primarily in the substituent on the phenyl ring. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Features
4-(2-Propan-2-yloxyphenyl)thian-4-ol C₁₄H₂₀O₂S* ~260.38* Propan-2-yloxy (ortho) Electron-donating group; enhances lipophilicity and steric bulk.
4-(4-Bromophenyl)thian-4-ol C₁₁H₁₃BrOS 273.19 Bromo (para) Electron-withdrawing group; may reduce solubility and alter electronic density.
[5-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]thiophen-3-yl]methanol C₁₉H₂₆N₂O₂S 358.49 Propan-2-yloxy (ortho) Ki = 331 nM (bioactivity for dopamine receptor binding; distinct scaffold)

*Note: Molecular formula and weight for 4-(2-Propan-2-yloxyphenyl)thian-4-ol are inferred based on structural similarity to 4-(4-Bromophenyl)thian-4-ol .

  • Bromo (para): The bromine atom’s electron-withdrawing nature could reduce electron density on the phenyl ring, affecting intermolecular interactions (e.g., π-π stacking) .

Bioactivity and Functional Implications

This suggests that the propan-2-yloxy group may contribute to receptor interactions, but scaffold differences (thian-4-ol vs. piperazine-thiophene) significantly modulate activity.

Research Findings and Data Analysis

  • Limitations : The absence of experimental data (e.g., melting/boiling points, solubility, bioactivity) for 4-(2-Propan-2-yloxyphenyl)thian-4-ol highlights the need for further research.

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